molecular formula C27H21N3O5 B048604 k-252a CAS No. 97161-97-2

k-252a

Cat. No.: B048604
CAS No.: 97161-97-2
M. Wt: 467.5 g/mol
InChI Key: KOZFSFOOLUUIGY-CYBHFKQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: K-252a can be synthesized from K-252b through a methylation process. The water-insoluble this compound present in the cell mass is converted to the water-soluble K-252b sodium salt in an alkaline solution. The obtained K-252b is then methylated with dimethyl sulfate in the presence of potassium carbonate in dimethylacetamide .

Industrial Production Methods: The industrial production of this compound involves fermentation of the bacterium Nocardiopsis sp. The fermentation broth is processed to isolate K-252b, which is then methylated to produce this compound. This method has been used to manufacture significant quantities of this compound from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: K-252a undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the efflux of citrate in soybean roots when exposed to aluminum stress .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using common oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives.

Biological Activity

K-252a is a bioactive compound derived from the bacterium Nocardiopsis sp., known for its potent inhibitory effects on various protein kinases, particularly in the context of neuronal signaling and cell proliferation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic applications.

This compound primarily acts as an inhibitor of protein kinases, which are crucial for many cellular processes including growth, differentiation, and apoptosis. Specifically, it has been shown to:

  • Inhibit Tyrosine Kinases : this compound selectively inhibits the tyrosine kinase activity of the nerve growth factor (NGF) receptor gp140trk with an IC50 of approximately 3 nM. This selectivity extends to related neurotrophin receptors such as gp145trkB and gp145trkC but does not affect other tyrosine kinases like EGF and PDGF receptors .
  • Block Neuronal Differentiation : In rat pheochromocytoma PC12 cells, this compound effectively blocks NGF-induced neuronal differentiation at concentrations ranging from 10 to 30 nM .
  • Inhibit Protein Kinase C (PKC) : this compound demonstrates significant inhibitory activity against PKC, which is involved in various signaling pathways related to cell growth and survival .

Effects on Cell Types

The biological activity of this compound has been studied across various cell types, revealing its broad impact:

  • PC12 Cells : As mentioned, this compound inhibits NGF-induced neurite outgrowth in PC12 cells, showcasing its role in neuronal signaling pathways .
  • Microglial Cells : Research indicates that this compound prevents microglial activation induced by anoxic conditions, suggesting potential neuroprotective effects in ischemic environments .
  • Endothelial Cells : this compound has been shown to induce giant endothelial cells in culture, which could have implications for vascular biology and pathology .

Table 1: Summary of Biological Activities of this compound

Cell Type Effect Concentration (nM) Reference
PC12 CellsInhibition of neurite outgrowth10 - 30
Microglial CellsPrevention of activation under anoxic conditions100
Endothelial CellsInduction of giant cell formationNot specified
Vascular Smooth Muscle CellsInhibition of proliferationNot specified

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that it significantly inhibited MLK3 activity, a kinase involved in stress response pathways. This inhibition was associated with reduced neuronal apoptosis under stress conditions induced by sodium cyanide exposure. The findings suggest that this compound may have therapeutic potential in neurodegenerative diseases where oxidative stress is a contributing factor .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Neuroprotection : Its ability to inhibit pathways leading to neuronal death positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Cancer Therapy : By selectively inhibiting specific kinases involved in tumor growth and survival, this compound could be explored as a potential anti-cancer agent.

Properties

CAS No.

97161-97-2

Molecular Formula

C27H21N3O5

Molecular Weight

467.5 g/mol

IUPAC Name

methyl (15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

InChI

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18?,26-,27-/m1/s1

InChI Key

KOZFSFOOLUUIGY-CYBHFKQVSA-N

SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Isomeric SMILES

C[C@]12[C@@](CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Pictograms

Irritant

Synonyms

k252; (9S,10R,12R)-2,3,9,10,11,12-HEXAHYDRO-10-HYDROXY-9-METHYL-1-OXO-9,12-EPOXY-1H-DIINDOLO[1,2,3-FG:3',2',1'-KL]PYRROLO[3,4-I][1,6]BENZODIAZOCINE-10-CARBOXYLIC ACID METHYL ESTER; K-252A; K-252A, NOCARDIOPSIS SP; PROTEIN KINASE INHIBITOR; PROTEIN KINA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
k-252a
Reactant of Route 2
k-252a
Reactant of Route 3
Reactant of Route 3
k-252a
Reactant of Route 4
Reactant of Route 4
k-252a
Reactant of Route 5
Reactant of Route 5
k-252a
Reactant of Route 6
Reactant of Route 6
k-252a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.